molecular formula C15H15BO3 B12542344 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole CAS No. 143969-34-0

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole

Cat. No.: B12542344
CAS No.: 143969-34-0
M. Wt: 254.09 g/mol
InChI Key: BMCWIXSXZXEHBH-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzodioxaborole ring fused with a methoxyphenyl group. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole typically involves the reaction of 4-methoxyphenethyl bromide with 2,2-dimethyl-1,3-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired boronic ester .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in many biological and chemical processes, including enzyme inhibition and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole is unique due to its boronic ester functionality, which imparts distinct reactivity and applications in organic synthesis and medicinal chemistry. The presence of the benzodioxaborole ring enhances its stability and ability to form complexes with various molecular targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

143969-34-0

Molecular Formula

C15H15BO3

Molecular Weight

254.09 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1,3,2-benzodioxaborole

InChI

InChI=1S/C15H15BO3/c1-17-13-8-6-12(7-9-13)10-11-16-18-14-4-2-3-5-15(14)19-16/h2-9H,10-11H2,1H3

InChI Key

BMCWIXSXZXEHBH-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)CCC3=CC=C(C=C3)OC

Origin of Product

United States

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